Methyl 2-isocyanato-2-phenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isocyanato-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9(11-7-12)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKLHQANVPYACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Methyl 2 Isocyanato 2 Phenylacetate
Rearrangement Reactions
Rearrangements involving the migration of functional groups are important transformations in organic chemistry. In systems related to methyl 2-isocyanato-2-phenylacetate, C→N migrations of alkoxycarbonyl groups have been observed. For example, such migrations occur in the reactions of pyridinium (B92312) and isoquinolinium ylides derived from malonic esters with isocyanates. In the photoionization of hydrated phenylglycine complexes, a related amino acid derivative, solvent migration from the C-terminus to the N-terminus has been documented. nih.gov
For this compound, a C→N migration of the methoxycarbonyl group is a plausible rearrangement under specific conditions, potentially catalyzed by acid or base, or induced photochemically. This would lead to an isomeric structure with the methoxycarbonyl group attached to the nitrogen atom.
While not directly involving this compound, the rearrangement between acyl isothiocyanates and thioacyl isocyanates provides a valuable analogy for understanding potential isomerizations. Computational studies have shown that these rearrangements are feasible, with the position of the equilibrium depending on the nature of the substituent. The acyl isothiocyanates are generally of lower energy than the corresponding thioacyl isocyanates. This type of 1,3-shift of a substituent on an acyl(thioacyl) group is a known phenomenon in related systems.
Electrophilic Reactions
The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. uci.edumasterorganicchemistry.commasterorganicchemistry.com The directing effect of the substituents on the ring will determine the position of the incoming electrophile. The -CH(NCO)COOCH₃ group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of both the isocyanate and the ester groups. Therefore, electrophilic attack is expected to occur predominantly at the meta-position of the phenyl ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Electrophilic Aromatic Substitution of this compound:
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-isocyanato-2-(3-nitrophenyl)acetate |
| Bromination | Br₂, FeBr₃ | Methyl 2-(3-bromophenyl)-2-isocyanatoacetate |
| Sulfonation | SO₃, H₂SO₄ | Methyl 2-isocyanato-2-(3-sulfophenyl)acetate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 2-(3-acylphenyl)-2-isocyanatoacetate |
The isocyanate group itself can also undergo electrophilic reactions, although this is less common than nucleophilic addition. Strong electrophiles might interact with the lone pairs on the nitrogen or oxygen atoms of the isocyanate group.
Superelectrophilic Activation and Isocyanate Cation Formation
The isocyanate group (–N=C=O) in this compound is inherently electrophilic. Its reactivity can be significantly amplified through superelectrophilic activation. This process typically involves the use of a strong Brønsted or Lewis acid, which coordinates to the oxygen or nitrogen atom of the isocyanate, drastically increasing the positive charge on the central carbon atom.
Recent studies have explored the in situ formation of [¹¹C]isocyanates for subsequent intramolecular reactions. researchgate.net This methodology suggests that under specific conditions, such as in the presence of a Lewis acid like aluminum chloride (AlCl₃), the isocyanate moiety can be activated. While not forming a completely free isocyanate cation, this activation generates a highly reactive intermediate poised for further transformation. For instance, the interaction with a Lewis acid can polarize the N=C=O group, rendering the carbonyl carbon a prime target for nucleophilic attack or enabling electrophilic aromatic substitution-type reactions. researchgate.net
Friedel-Crafts Type Reactions with Aromatic Substrates
The Friedel-Crafts reaction, a cornerstone of organic synthesis, involves the substitution of an aromatic proton with an electrophile. wikipedia.orgbyjus.com The activated isocyanate intermediate derived from this compound can function as the electrophile in an intramolecular Friedel-Crafts type acylation. This process allows for the synthesis of α,β-aromatic lactams. researchgate.net
In a recently developed method for radiolabeling, in situ formed [¹¹C]isocyanates undergo intramolecular Friedel-Crafts acylation to produce five- and six-membered lactam rings. researchgate.net The reaction is facilitated by a combination of reagents like POCl₃ and AlCl₃. The process underscores the capability of the isocyanate group to participate in cyclization reactions onto an adjacent aromatic ring, a reaction of significant value in creating complex heterocyclic structures. researchgate.net Although this research focuses on intramolecular reactions, it establishes the principle that the isocyanate group, once activated, is a potent electrophile for aromatic acylation.
Table 1: Substrate Scope for Intramolecular Friedel-Crafts Acylation of In Situ Formed Isocyanates
| Precursor Amine | Product (Lactam) | Ring Size | Reported Yield |
|---|---|---|---|
| 2-phenylethan-1-amine | 3,4-dihydroisoquinolin-1(2H)-one | 6-membered | Good |
| (2-methoxyphenyl)methanamine | 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 6-membered | Good |
| 2-(naphthalen-1-yl)ethan-1-amine | 3,4-dihydronaphtho[2,1-c]pyridin-1(2H)-one | 6-membered | Good |
| 2-aminobenzylamine | 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(9aH)-one | 5-membered | Good |
Polymerization and Oligomerization Studies
While this compound itself can be a monomer for polymerization, significant research has focused on alternative, isocyanate-free routes to polymers like polyureas, using related diazo compounds as precursors.
Isocyanate-Free Polyurea Synthesis via Carbene Insertion (from related diazo compounds)
The toxicity and handling difficulties associated with isocyanates have spurred the development of isocyanate-free synthetic routes to polyureas. nih.govuva.nl A novel and sustainable method involves the ruthenium-catalyzed carbene insertion into the N–H bonds of urea (B33335). vu.nlacs.org This strategy utilizes bis-diazo compounds as carbene precursors, which are structurally related to this compound (where the isocyanate group is replaced by a diazo group).
The mechanism involves the catalytic decomposition of the bis-diazo compound by a ruthenium complex to form a reactive Ru-carbene intermediate. nih.govresearchgate.net This intermediate is then attacked by the N-H bonds of urea, leading to N-H insertion and the formation of the urea linkage in the polymer backbone. vu.nlacs.org Kinetic and DFT studies have revealed that the rate-determining step is the nucleophilic attack of urea on the Ru-carbene species. nih.govvu.nl This method successfully produces polyureas with tunable material properties, demonstrating a viable alternative to traditional polyaddition reactions involving isocyanates. uva.nl
Table 2: Ruthenium-Catalyzed Isocyanate-Free Polyurea Synthesis
| Bis-Diazo Monomer | Catalyst | Key Finding | Reference |
|---|---|---|---|
| Various bis-diazo compounds | Ruthenium-based catalyst | Successful synthesis of polyureas via carbene insertion into urea N-H bonds. | nih.govvu.nl |
| (Related) Diazo compounds | Transition-metal catalysts | Paves the way for novel routes to isocyanate-free polyureas. | uva.nlresearchgate.net |
| Bis-diazo precursors | Ru-catalyst | The rate-determining step is the nucleophilic attack of urea on the Ru-carbene. | acs.org |
Polycondensation with Bis(alkoxycarbonyldiazomethyl)aromatic Compounds (related monomers)
Another significant polymerization strategy involving related monomers is the single-component polycondensation of bis(alkoxycarbonyldiazomethyl)aromatic compounds. nih.govacs.org This approach utilizes a C=C bond-forming coupling reaction, catalyzed by transition metals, to produce poly(arylene vinylene)s (PAVs) with alkoxycarbonyl groups on each vinylene carbon. acs.orgresearchmap.jp
A model reaction for this polycondensation process was conducted using Methyl 2-diazo-2-phenylacetate, the diazo analog of the subject compound. nih.govacs.org The study examined various transition-metal catalysts, including copper and rhodium compounds, which are known to be effective for coupling diazocarbonyl compounds. nih.gov Ultimately, a ruthenium catalyst, RuCl(cod)Cp*, was found to be the most efficient, yielding PAVs with high trans-C=C selectivity. acs.orgresearchmap.jp This synthetic strategy is unique because it introduces an electron-withdrawing alkoxycarbonyl group onto every vinylene unit in the polymer main chain, significantly influencing the electronic and physical properties of the resulting polymer. acs.orgresearchmap.jp
Mechanistic Investigations of Methyl 2 Isocyanato 2 Phenylacetate Reactions
Kinetic Studies
Kinetic analysis provides quantitative insights into reaction rates and the factors that influence them, offering a window into the underlying mechanisms. For reactions involving methyl 2-isocyanato-2-phenylacetate, spectrophotometric techniques are particularly valuable.
While direct spectrophotometric studies detailing C→N acyl migrations specifically for this compound are not extensively documented in readily available literature, the principles of UV-Visible (UV-Vis) spectroscopy are widely applied to monitor the kinetics of isocyanate reactions and rearrangements. nih.govorganic-chemistry.org UV-Vis spectroscopy can track the progress of a reaction by measuring the change in absorbance of either the reactants or products over time, provided they contain a suitable chromophore. nih.gov
In the context of a potential C→N migration in a derivative of this compound, the phenyl group and the isocyanate or its derivative functional groups would serve as chromophores. A hypothetical rearrangement involving the migration of the phenyl group from carbon to the adjacent nitrogen would significantly alter the electronic environment and, consequently, the UV-Vis absorption spectrum.
Kinetic data can be extracted by monitoring the disappearance of a reactant peak or the appearance of a product peak at a specific wavelength. For instance, the hydrolysis of isocyanates can be followed by monitoring the disappearance of the isocyanate group, often after derivatization to a more easily detectable compound. wikipedia.orgnih.gov Similarly, the reaction of an isocyanate with an alcohol or amine can be monitored by observing the decrease in the isocyanate absorption band. In a study on the synthesis of polymeric dyes from an NCO-terminated prepolymer, UV absorption spectroscopy was used to monitor the decrease in the absorption peak of a primary amine group as it reacted with the isocyanate, allowing for the determination of the reaction conversion and kinetics.
The data obtained from such spectrophotometric measurements can be used to determine the reaction order, rate constant (k), and activation energy, providing crucial information about the transition state of the C→N migration. The table below illustrates hypothetical data that could be obtained from a kinetic experiment monitoring a reaction of this compound.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Time (s) | Absorbance at λ_max | Concentration (mol/L) | ln(Concentration) | 1/Concentration (L/mol) |
|---|---|---|---|---|
| 0 | 1.000 | 0.100 | -2.303 | 10.0 |
| 60 | 0.850 | 0.085 | -2.465 | 11.8 |
| 120 | 0.723 | 0.072 | -2.631 | 13.8 |
| 180 | 0.614 | 0.061 | -2.797 | 16.4 |
| 240 | 0.522 | 0.052 | -2.957 | 19.2 |
By plotting concentration, ln(concentration), and 1/concentration against time, the order of the reaction with respect to the monitored species can be determined. organic-chemistry.org
Identification and Characterization of Intermediates
The transient species formed during a reaction are often the key to understanding the reaction mechanism. In the reactions of this compound, several types of intermediates have been proposed or identified, depending on the reaction conditions and partners.
In [3+2] cycloaddition reactions, the formation of zwitterionic intermediates is a possibility, particularly when the reactants have a polar nature. Although direct evidence for zwitterionic intermediates in cycloadditions of this compound is not prominent, the concept is well-established for related isocyanate reactions. The formation of a zwitterionic intermediate is favored by polar solvents and substituents that can stabilize the resulting positive and negative charges.
For example, the reaction of an isocyanate with a nucleophilic three-atom component could proceed through a stepwise mechanism involving a zwitterionic intermediate. DFT calculations on the [3+2] cycloaddition of other compounds have shown that zwitterionic intermediates can be key transition states. In some cases, while a concerted mechanism is favored, the possibility of zwitterionic intermediates, especially in the presence of highly electrophilic or nucleophilic reaction partners, cannot be ruled out. The presence of acyclic adducts in some cycloaddition reaction mixtures is often cited as suggestive evidence for the transient formation of a zwitterionic intermediate.
Organotin compounds are widely used as catalysts for reactions involving isocyanates, such as the formation of polyurethanes. The catalytic mechanism is generally believed to proceed through the formation of a tin alkoxide complex between the organotin catalyst and an alcohol. This alkoxide complex then acts as the dominant catalyst.
While the term "organotin enolate" is not commonly used in the context of isocyanate catalysis, the active species is a tin alkoxide. The catalytic cycle for urethane (B1682113) formation is thought to involve the following steps:
Formation of a tin alkoxide from the reaction of the organotin catalyst with an alcohol.
Coordination of the isocyanate to the tin alkoxide complex.
Nucleophilic attack of the alkoxide on the isocyanate carbon to form a carbamate (B1207046).
Release of the urethane product and regeneration of the catalyst.
Theoretical and experimental studies on the reaction of isocyanates with alcohols in the presence of organotin dicarboxylates support the formation of an alkoxide complex as the key catalytic species. The interaction between this complex and the isocyanate is a critical step in the catalytic cycle.
The concept of superelectrophilic activation involves the generation of highly reactive dicationic intermediates in superacidic media. While there is no direct literature on the generation of superelectrophilic cationic intermediates from this compound, studies on structurally related compounds like isoquinolinols have shown that activation in a superacid system can lead to the formation of dicationic intermediates that undergo subsequent reactions.
Hypothetically, in a sufficiently strong superacid, both the carbonyl oxygen of the ester and the nitrogen of the isocyanate group in this compound could be protonated, leading to a highly electrophilic dicationic species. Such an intermediate would be extremely reactive towards any available nucleophile. The formation of these superelectrophilic intermediates could open up novel reaction pathways not accessible under conventional conditions.
Radical reactions of isocyanates, while less common than their polar reactions, are known to occur under specific conditions. The isocyanate group can react with radical species, or radical centers can be generated elsewhere in the molecule, leading to intramolecular reactions.
Studies on the reaction of aromatic isocyanates with OH radicals have shown that addition to the aromatic ring is a major pathway, leading to radical intermediates that can undergo further oxidation. In the case of this compound, a radical generated on the phenyl ring could potentially lead to intramolecular cyclization or other transformations.
Furthermore, radical cyclization reactions involving isocyanides (which are isomeric to isocyanates) are well-documented and proceed via the formation of an imidoyl radical. These reactions are efficient for forming five- and six-membered rings. The reduction of phenyl isocyanate can lead to the formation of a radical anion, which can then initiate cyclotrimerization to form a triphenyl isocyanurate radical anion. This indicates that under reducing conditions, this compound could also undergo radical-mediated oligomerization or cyclization.
The table below summarizes the potential radical species and their precursors in the transformations of this compound.
Table 2: Potential Radical Species in Transformations of this compound
| Precursor/Reaction Condition | Radical Intermediate | Potential Subsequent Reaction |
|---|---|---|
| Reaction with OH radical | Phenyl radical cation | Oxidation, addition reactions |
| Intramolecular H-abstraction | Carbon-centered radical on the phenyl ring | Intramolecular cyclization |
Transition State Analysis and Reaction Pathways
The diverse reactivity of this compound stems from its ability to participate in a variety of reaction pathways, including nucleophilic attacks, electrocyclizations, and annulation cascades. The specific pathway followed is often dictated by the nature of the reactants, catalysts, and reaction conditions.
The isocyanate group in this compound is a potent electrophile, readily undergoing attack by nucleophiles. The mechanism of this nucleophilic addition can be either stepwise or concerted. In a concerted mechanism, the bond formation and proton transfer occur simultaneously through a single transition state.
The nature of the nucleophile and the presence of a catalyst play a significant role in determining the mechanistic pathway. For instance, the reaction of isocyanates with alcohols, a common method for forming carbamates, can proceed through a concerted mechanism, especially with alcohols of moderate acidity. In such cases, the alcohol and a base catalyst can form a six-membered transition state, facilitating simultaneous proton transfer and nucleophilic attack on the isocyanate carbon.
Computational studies and experimental evidence suggest that for many nucleophilic additions to isocyanates, distinguishing between a purely concerted pathway and a very rapid, stepwise pathway with a short-lived intermediate can be challenging. Both mechanisms can exhibit similar kinetic profiles.
Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to the formation of a cyclic product. While direct examples involving this compound in electrocyclization are not extensively documented, the principles of these reactions can be applied to understand its potential reactivity within a suitable conjugated system.
The stereochemical outcome of an electrocyclic reaction is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.orgmasterorganicchemistry.com The reaction can proceed through either a conrotatory or a disrotatory motion of the terminal p-orbitals of the π-system, depending on whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions) and the number of π-electrons involved. wikipedia.orgmasterorganicchemistry.com
For a hypothetical scenario where this compound is part of a 6π-electron system, a thermal electrocyclization would proceed via a disrotatory ring closure. Conversely, a photochemical reaction would favor a conrotatory closure. The stereochemistry of the substituents on the newly formed ring would be a direct consequence of this rotational mode. pressbooks.pubyoutube.com
Table 1: Predicted Stereochemical Outcome of 6π Electrocyclization
| Condition | Number of π-Electrons | Mode of Ring Closure | Stereochemical Outcome |
| Thermal (Heat) | 6 | Disrotatory | Specific isomer A |
| Photochemical (UV Light) | 6 | Conrotatory | Specific isomer B |
This table illustrates the general principles of electrocyclic reactions and their predicted outcomes based on established rules.
This compound and its close derivatives are excellent substrates for annulation cascades, which are sequences of reactions that form one or more rings. A notable example is the formal [3+2] cycloaddition reaction.
In a metal-free, organocatalyzed approach, methyl 2-phenyl-2-isocyanoacetate (a related compound) reacts with 2-nitrobenzofurans in a dearomative formal [3+2] cycloaddition. nih.gov This reaction, enabled by a cupreine-ether organocatalyst, leads to the formation of complex tricyclic structures with high diastereoselectivity and enantioselectivity. nih.gov The proposed mechanism involves a Michael addition of the enolized isocyanoacetate to the nitrobenzofuran, followed by an intramolecular cyclization.
Another example of an annulation cascade is the nickel-catalyzed [2+2+2] cycloaddition of two molecules of an isocyanate with an allene. nih.gov This process provides access to dihydropyrimidine-2,4-diones with high enantiomeric enrichment. nih.gov Such reactions showcase the ability of the isocyanate functionality to participate in the construction of complex heterocyclic scaffolds through metal-mediated pathways.
Isocyanate-based multicomponent reactions also provide a powerful tool for constructing complex molecules in a single step. For instance, the iron(III)-catalyzed reaction of an isocyanate, a 2-aminoacetophenone, and a 2-aminobenzaldehyde (B1207257) can lead to the synthesis of spiroquinazolin-2-ones. rsc.org
Solvent Effects on Reactivity and Selectivity
The choice of solvent can have a profound impact on the rate and selectivity of reactions involving this compound. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction.
In nucleophilic addition reactions, the polarity of the solvent can play a crucial role. For reactions proceeding through charged intermediates, polar solvents can stabilize these species, thus accelerating the reaction rate. Conversely, for concerted reactions with less polar transition states, the effect of solvent polarity may be less pronounced.
The ability of a solvent to engage in specific interactions, such as hydrogen bonding, can also significantly affect reactivity. For instance, in the reaction of isocyanates with alcohols, protic solvents can solvate the reactants and influence the proton transfer step.
Furthermore, solvent choice can dictate the stereochemical outcome of a reaction. The diastereoselectivity of certain reactions can be highly dependent on the solvent, with different solvents favoring the formation of different stereoisomers. This phenomenon is often attributed to the differential solvation of diastereomeric transition states. rsc.org Investigations into stereoselective reactions have revealed that the equilibrium between distinct solute-solvent clusters can be a determining factor in the observed selectivity. rsc.org
Catalyst Role and Mechanism in Metal-Mediated Transformations
Metal catalysts are instrumental in many transformations involving isocyanates, including this compound. These catalysts can activate the isocyanate group, facilitate bond formation, and control the stereoselectivity of the reaction.
In metal-mediated transformations, the catalyst often coordinates to the isocyanate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. The general mechanism for many of these reactions involves the formation of a metal-isocyanate complex, followed by the addition of a nucleophile and subsequent product formation with regeneration of the catalyst.
A variety of transition metals, including rhodium, nickel, and iron, have been employed to catalyze reactions of isocyanates. acs.orgacs.orgnih.gov For example, rhodium(II) complexes are known to catalyze the decomposition of diazo compounds, which can then react with isocyanates. nih.gov Nickel(0) complexes have been shown to be effective catalysts for the [2+2+2] cycloaddition of isocyanates and allenes. nih.gov
Iron(II) complexes can act as precatalysts for the hydroamination of isocyanates, leading to the formation of ureas and biurets. acs.org The catalytic cycle for such reactions typically involves the coordination of the amine and isocyanate to the metal center, followed by migratory insertion and product release.
Table 2: Examples of Metal-Mediated Reactions of Isocyanates
| Catalyst System | Reaction Type | Product | Reference |
| Nickel(0)/(S,S)-i-Pr-FOXAP | [2+2+2] Cycloaddition | Dihydropyrimidine-2,4-diones | nih.gov |
| Iron(II) m-terphenyl (B1677559) complex | Hydroamination | Urea (B33335) and biuret (B89757) derivatives | acs.org |
| Rhodium(II) acetate (B1210297) | Decomposition of diazo compounds | Ethers (in the presence of alcohols) | nih.gov |
This table provides a summary of different metal catalysts used in reactions involving isocyanates and the types of products formed.
Applications of Methyl 2 Isocyanato 2 Phenylacetate in Advanced Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The electrophilic nature of the isocyanate functionality, combined with the reactivity of the α-phenylacetate moiety, makes Methyl 2-isocyanato-2-phenylacetate a potent building block for the synthesis of a diverse range of heterocyclic compounds. Its application in forming key structural motifs such as triazoles and lactams is a testament to its synthetic utility.
1,2,4-Triazoles and other Triazole Derivatives
The synthesis of 1,2,4-triazoles, a class of heterocycles with significant applications in medicinal and materials chemistry, can be achieved using isocyanate precursors. While direct examples employing this compound are not extensively documented in readily available literature, the synthesis of 1,2,4-triazoles from closely related 2-aryl-2-isocyanates provides a clear precedent. For instance, the metal-free reaction of a 2-aryl-2-isocyanate with an aryl diazonium salt, facilitated by a weak base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), leads to the formation of 1,2,4-triazoles through a decarboxylation and cyclization cascade. mdpi.com This methodology highlights the potential of the isocyanate group in this compound to participate in cyclization reactions to form the triazole ring.
The general approach involves the reaction of the isocyanate with a suitable nitrogen-containing nucleophile, such as a hydrazine (B178648) derivative, to form an intermediate that can subsequently cyclize. The phenylacetate (B1230308) group can influence the reactivity and substitution pattern of the resulting triazole. Various synthetic strategies for 1,2,4-triazole (B32235) derivatives have been developed, employing different catalysts and reaction conditions to achieve high yields and regioselectivity. chemicalbook.comresearchgate.netnih.gov
β-Lactams (2-Azetidinones) via Cycloaddition
β-Lactams, the core structural unit of penicillin and cephalosporin (B10832234) antibiotics, are a critical class of heterocyclic compounds. One of the prominent methods for their synthesis is the [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, known as the Staudinger reaction. Isocyanates can also participate in [2+2] cycloadditions with alkenes to furnish β-lactams.
Although specific examples detailing the use of this compound in this context are not prevalent, the general reactivity of isocyanates in such cycloadditions is well-established. For example, the cycloaddition of isocyanates to glycals (cyclic enol ethers derived from sugars) has been shown to produce β-lactams with high regio- and stereoselectivity. researchgate.net The reaction of isocyanates with other electron-rich alkenes also provides access to the 2-azetidinone ring system. Furthermore, multicomponent reactions, such as the Ugi reaction, can be adapted to synthesize β-lactams from β-amino acids, demonstrating an alternative pathway where an isocyanate or its equivalent is a key reactive partner.
γ-Butyrolactams
γ-Butyrolactams are five-membered lactams that are prevalent in many natural products and pharmacologically active compounds. The synthesis of substituted γ-butyrolactams can be achieved through various synthetic routes, including the annulation of allylic silanes with isocyanates.
A notable example is the stereoselective synthesis of γ-butyrolactones (which can be readily converted to γ-butyrolactams) via a [3+2] annulation of allylic silanes with chlorosulfonyl isocyanate (CSI). nih.gov This reaction proceeds with high stereoselectivity and has been applied to the total synthesis of natural products. This strategy showcases the ability of the isocyanate group to act as a two-atom component in a cycloaddition to construct the five-membered ring. While this example uses CSI, the underlying principle of isocyanate reactivity is applicable to other isocyanates like this compound, which could potentially react with suitable three-carbon synthons to afford γ-butyrolactam structures.
Oxazolidinone Derivatives
Oxazolidinones are an important class of heterocyclic compounds, with prominent members exhibiting antibacterial activity, such as the drug linezolid. A common synthetic route to oxazolidinones involves the reaction of isocyanates with epoxides. acs.org Another powerful method is the cyclization of propargylic alcohols with isocyanates.
The reaction of phenyl isocyanate, a close structural analog of this compound, with propargylic alcohols has been shown to produce oxazolidinone derivatives. This tandem cyclization can be promoted by silver catalysts, which act as π-Lewis acids to activate the alkyne functionality towards nucleophilic attack by the carbamate (B1207046) intermediate formed from the alcohol and the isocyanate. acs.org This method offers high stereoselectivity, yielding predominantly the Z-isomer of the resulting exocyclic double bond. The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields.
| Reactant 1 (Propargylic Alcohol) | Reactant 2 (Isocyanate) | Catalyst | Solvent | Yield (%) | Ref. |
| Phenylpropargyl alcohol | Phenyl isocyanate | AgOAc/DMAP | 1,2-Dichlorobenzene | 99 | acs.org |
| 1-Phenyl-2-propyn-1-ol | p-Toluenesulfonyl isocyanate | Triethylamine | Toluene | up to 99 |
This table presents data for analogous reactions, illustrating the general utility of isocyanates in oxazolidinone synthesis.
Multicomponent Reaction Architectures (based on isocyanide reactivity, applicable to isocyanates)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Isocyanides are key reactants in some of the most well-known MCRs. While this compound is an isocyanate, its reactivity can be seen as analogous to that of isocyanides in certain MCR frameworks, particularly in the formation of amide bonds.
Passerini and Ugi Reaction Analogues
The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are cornerstone isocyanide-based MCRs that are widely used to generate libraries of complex, drug-like molecules. google.com
The Passerini reaction typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The isocyanate functionality in this compound can be envisioned to participate in analogous transformations where it reacts with a carboxylic acid and a carbonyl compound to generate related structures, leveraging the formation of an amide bond.
The Ugi reaction is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is highly valued for its ability to rapidly build peptide-like scaffolds. The isocyanate group of this compound can serve as a precursor to the amide functionality in Ugi-type reactions. For instance, an isocyanate can react with the amine and carboxylic acid components to form intermediates that lead to products structurally similar to those obtained from traditional Ugi reactions. These reactions showcase the modularity and efficiency of MCRs in generating chemical diversity.
| MCR Type | Components | Key Product | Relevance of Isocyanate |
| Passerini | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Carboxamide | Isocyanate can act as an amide-forming component. |
| Ugi | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Isocyanate can serve as a precursor to one of the amide bonds. |
Role as a Synthetic Synthon for Complex Molecular Scaffolds
This compound serves as a valuable building block for the synthesis of diverse and complex molecular scaffolds, primarily due to the high reactivity of the isocyanate functional group. Isocyanates are powerful electrophiles that readily react with a wide array of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate, urea (B33335), and thiocarbamate linkages, respectively. This reactivity is the foundation of its utility in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govnih.gov
The presence of the phenylacetate moiety introduces steric influence and the potential for diastereoselective transformations. The α-stereocenter can direct the approach of nucleophiles, allowing for the synthesis of chiral, non-racemic products. This is particularly valuable in the construction of peptidomimetics and other biologically active molecules where specific stereochemistry is crucial for function. nih.gov The ester functionality can also be further manipulated post-reaction, adding another layer of synthetic versatility.
Isocyanate-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. nih.govnih.gov While direct examples employing this compound in these specific named reactions are not prevalent in the reviewed literature, the fundamental reactivity of the α-isocyanato ester structure makes it an ideal candidate for such transformations. By reacting with an amine, a carbonyl compound, and an isocyanide (in the case of the Ugi reaction), it could rapidly generate complex, multi-functionalized acyclic and heterocyclic structures. The phenyl group and the methyl ester provide handles for secondary transformations, allowing the initial MCR product to be elaborated into more complex target molecules.
Cascade and Ring Expansion Methodologies
Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, offer a highly efficient approach to increasing molecular complexity. This compound and related α-isocyanato esters are well-suited for designing such cascades, particularly those involving ring expansion.
Nucleophile-Induced Cyclization/Ring Expansion (NICE)
The Nucleophile-Induced Cyclization/Ring Expansion (NICE) methodology is a powerful strategy for the synthesis of medium-sized rings, which are often challenging to prepare using conventional cyclization methods. This process typically involves a linear precursor containing an internal nucleophile and an electrophilic group. An external nucleophile initiates a cyclization event, which is followed by a ring expansion.
While specific examples detailing the use of this compound in NICE reactions are not prominent in the literature, the inherent reactivity of the isocyanate group makes it a suitable electrophilic partner in such a cascade. A hypothetical NICE cascade could involve a substrate bearing both an isocyanate and a tethered nucleophile. The addition of an external nucleophile to the isocyanate could trigger a cyclization of the tethered nucleophile onto the newly formed urea or carbamate, followed by a rearrangement to afford a ring-expanded product. The versatility of isocyanate chemistry suggests that this is a plausible, though underexplored, avenue for the application of this compound.
Conjugate Addition Ring Expansion (CARE)
A significant application that aligns with the reactive potential of isocyanate-like structures is the Conjugate Addition/Ring Expansion (CARE) methodology. This cascade reaction enables the synthesis of medium-sized and macrocyclic bis-lactams from primary amines and cyclic imides. nih.govrsc.org Although the direct starting material is a cyclic imide, the reaction mechanism involves intermediates that share reactivity patterns with isocyanates.
The CARE reaction is initiated by the conjugate addition of a primary amine to an N-acylated lactam (a cyclic imide). This is followed by a spontaneous ring expansion. rsc.org This process allows for a well-controlled, sequential 4-atom ring expansion, which can be performed iteratively to "grow" macrocyclic structures with varying functionalized amines incorporated at each step. nih.govrsc.org
A key advantage of the CARE methodology is its broad scope with respect to the primary amine component, allowing for the incorporation of a wide variety of functional groups without the need for protecting groups. nih.govrsc.org The reactions are generally high-yielding and operationally simple. rsc.org
The scope of the CARE reaction has been demonstrated with a variety of primary amines and functionalized lactam starting materials, leading to a diverse array of ring-expanded products.
Table 1: Examples of CARE Reactions with Various Amines
| Entry | Amine | Lactam Precursor | Ring-Expanded Product | Yield (%) |
| 1 | Benzylamine | N-Acryloyl-2-pyrrolidinone | 8-benzyl-1,5-diazacyclodecane-2,6-dione | 95 |
| 2 | Allylamine | N-Acryloyl-2-pyrrolidinone | 8-allyl-1,5-diazacyclodecane-2,6-dione | 88 |
| 3 | Propargylamine | N-Acryloyl-2-pyrrolidinone | 8-propargyl-1,5-diazacyclodecane-2,6-dione | 85 |
| 4 | Ethanolamine | N-Acryloyl-2-pyrrolidinone | 8-(2-hydroxyethyl)-1,5-diazacyclodecane-2,6-dione | 75 |
| 5 | Methyl 3-aminopropionate | N-Acryloyl-2-pyrrolidinone | Methyl 3-(2,6-dioxo-1,5-diazacyclodecan-8-yl)propanoate | 91 |
Data sourced from studies by the Unsworth group. rsc.orgresearchgate.net
Table 2: CARE Reactions with Functionalized Lactams
| Entry | Lactam Precursor | Amine | Ring-Expanded Product | Yield (%) |
| 1 | N-Acryloyl-5-phenyl-2-pyrrolidinone | Benzylamine | 8-benzyl-4-phenyl-1,5-diazacyclodecane-2,6-dione | 82 |
| 2 | N-Acryloyl-4-thio-2-pyrrolidinone | Benzylamine | 8-benzyl-1,5-diaza-7-thiacyclodecane-2,6-dione | 78 |
| 3 | N-Acryloyl-δ-valerolactam | Benzylamine | 9-benzyl-1,6-diazacycloundecane-2,7-dione | 92 |
Data sourced from studies by the Unsworth group. rsc.orgresearchgate.net
The CARE methodology showcases a powerful application of cascade reactions in the synthesis of complex, functionalized macrocycles, a field where isocyanate-like reactivity plays a crucial, albeit sometimes indirect, role.
Chiral Derivatives and Asymmetric Transformations Involving Methyl 2 Isocyanato 2 Phenylacetate
Enantioselective Synthesis of Chiral Isocyanates
The synthesis of optically active isocyanates is of significant interest as these compounds are versatile intermediates for the preparation of a wide array of chiral molecules, including peptides, azapeptides, and derivatizing agents. orgsyn.org The isocyanate group's reactivity allows for various transformations while preserving the stereochemical integrity of the adjacent chiral center.
A well-documented method for the preparation of amino acid ester isocyanates is the reaction of the corresponding amino acid ester hydrochloride with a phosgene (B1210022) equivalent, such as triphosgene. orgsyn.org This transformation is typically carried out in a biphasic system to neutralize the hydrochloride salt and facilitate the reaction.
A specific and efficient procedure for synthesizing Methyl (S)-2-isocyanato-3-phenylpropanoate involves treating L-phenylalanine methyl ester hydrochloride with triphosgene. orgsyn.org The reaction is conducted in a mixture of methylene (B1212753) chloride and a saturated aqueous solution of sodium bicarbonate. The bicarbonate solution neutralizes the hydrogen chloride salt of the amino ester, allowing the free amine to react with triphosgene. The reaction is generally performed at low temperatures, such as in an ice bath, to control the reactivity of the reagents. Following the reaction, a standard workup involving separation of the organic layer, extraction of the aqueous layer, drying, and concentration under reduced pressure yields the crude product. Purification by Kugelrohr distillation affords the desired isocyanate as a colorless oil in high yield. orgsyn.org
Reaction Details for the Synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate:
| Reagent | Molar Equivalent | Purpose |
|---|---|---|
| L-Phenylalanine methyl ester hydrochloride | 1.0 | Starting material |
| Triphosgene | 0.33 | Phosgene source |
| Sodium Bicarbonate (saturated aq. solution) | In excess | Neutralizing agent |
The yield for this reaction is typically in the range of 95-98%. orgsyn.org The product's identity and purity are confirmed through analytical techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. orgsyn.org
The preparation of Methyl (2S)-2-isocyanato-2-phenylacetate can be achieved through a similar synthetic strategy as its 3-phenylpropanoate analogue, starting from the corresponding chiral amino acid ester. The key precursor for this synthesis is methyl (S)-2-amino-2-phenylacetate.
The general and widely adopted method involves the phosgenation of the amino acid ester. In a typical procedure, methyl (S)-2-amino-2-phenylacetate hydrochloride would be suspended in an inert organic solvent, such as methylene chloride, at a reduced temperature. A phosgene source, most commonly the solid and safer-to-handle triphosgene, is then introduced in the presence of a non-nucleophilic base or in a biphasic system with an aqueous base like sodium bicarbonate. The base neutralizes the HCl, liberating the free amine which then reacts with the phosgene source to form the isocyanate. The reaction progress is monitored, and upon completion, the product is isolated through an extractive workup and purified, often by distillation or chromatography, to yield the enantiomerically pure Methyl (2S)-2-isocyanato-2-phenylacetate.
Asymmetric Catalysis with Related Phenylacetate (B1230308) Derivatives
Methyl phenylacetate and its derivatives are valuable prochiral substrates in asymmetric catalysis. The development of catalytic systems that can desymmetrize these molecules or control their addition to other reagents has led to significant advances in the enantioselective synthesis of complex structures.
Chiral crown ethers have emerged as powerful catalysts for a range of asymmetric transformations, particularly when complexed with alkali metal bases. rsc.org These complexes can create a chiral environment that influences the stereochemical outcome of reactions involving prochiral nucleophiles like methyl phenylacetate.
In the context of Michael additions, a chiral crown ether complexed with a potassium base can catalyze the addition of methyl phenylacetate to α,β-unsaturated acceptors, such as methyl acrylate, with high enantioselectivity. rsc.org The crown ether binds to the potassium cation, and the resulting chiral complex directs the approach of the enolate of methyl phenylacetate to the Michael acceptor. This steric guidance leads to the preferential formation of one enantiomer of the product. The reaction demonstrates high turnover numbers, and the adducts can be obtained in excellent optical purities, reaching up to 99%. rsc.org The stereochemical bias of the reaction can often be rationalized by considering the steric interactions between the substrate, the base, and the chiral crown ether in the transition state. rsc.org
More recent research has expanded the utility of chiral crown ether-potassium base catalysts to asymmetric intramolecular oxa-Michael additions of α,β-unsaturated esters containing a hydroxyl group. chemrxiv.org These catalysts have shown remarkable efficiency and highlight the potential of using earth-abundant metals in sustainable asymmetric synthesis. chemrxiv.org
Palladium-catalyzed asymmetric decarboxylative reactions represent a powerful strategy for the generation of enantioenriched carbonyl compounds. While direct application to simple phenylacetate derivatives can be challenging, the principles have been well-established with related substrates, such as allyl β-ketoesters. nih.gov This transformation typically involves the formation of a palladium-enolate intermediate, which is then asymmetrically protonated.
The process begins with the palladium(0)-catalyzed decarboxylation of an allylic enol carbonate or ester, which generates a π-allylpalladium complex and an enolate. nih.gov In the presence of a chiral ligand, the subsequent protonation of the enolate can proceed with high enantioselectivity. The choice of the chiral ligand and the proton source is critical for achieving high enantiomeric excess. For instance, the use of (S)-t-Bu-PHOX as a chiral ligand in combination with a suitable proton donor has been shown to be effective in the enantioconvergent decarboxylative protonation of racemic allyl β-ketoesters. nih.gov
While this methodology has been extensively developed for cyclic ketones, the underlying principle of generating a prochiral enolate via decarboxylation and subsequent asymmetric protonation could be extended to derivatives of methyl phenylacetate, offering a potential route to α-aryl-α-substituted carboxylic acid derivatives.
Stereoselective Formation of Cyclic Products
The isocyanate functionality within methyl 2-isocyanato-2-phenylacetate is a versatile reactive group that can participate in various cyclization reactions. When combined with the adjacent chiral center, this allows for the stereoselective formation of a diverse range of heterocyclic compounds. The stereochemistry of the starting material can direct the formation of new stereocenters during the cyclization process.
Intramolecular reactions are a key strategy for forming cyclic products. For example, if the phenyl ring of the isocyanate were to bear a nucleophilic group at the ortho position, an intramolecular addition to the isocyanate could lead to the formation of a heterocyclic ring system. The stereocenter alpha to the isocyanate would influence the facial selectivity of the nucleophilic attack, leading to a diastereoselective cyclization.
Furthermore, the isocyanate can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring containing a nitrogen atom. The stereoselectivity of such a reaction would be influenced by the chiral center, potentially favoring the formation of one diastereomer over the other. Similarly, [3+2] cycloadditions with 1,3-dipoles could provide access to five-membered heterocyclic rings in a stereocontrolled manner. The development of catalytic asymmetric versions of these cycloadditions would further enhance the utility of chiral isocyanates in constructing complex cyclic architectures.
Spectroscopic and Structural Characterization Studies of Methyl 2 Isocyanato 2 Phenylacetate and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) spectroscopy is particularly useful for identifying the prominent functional groups within Methyl 2-isocyanato-2-phenylacetate, namely the isocyanate, ester, and phenyl groups. The IR spectra of isocyanates are distinguished by the strong and characteristic asymmetric stretching vibration of the N=C=O group, which typically appears in the 2250-2280 cm⁻¹ region. researchgate.net This absorption is one of the most reliable diagnostic peaks for confirming the presence of the isocyanate moiety.
The ester functional group introduces another strong absorption band corresponding to the carbonyl (C=O) stretch. For acetate (B1210297) esters, this peak is generally observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also produce characteristic bands in the 1300-1000 cm⁻¹ region.
Furthermore, the presence of the phenyl group gives rise to several characteristic absorptions. These include C-H stretching vibrations from the aromatic ring typically found above 3000 cm⁻¹, C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending bands in the 900-675 cm⁻¹ range, the positions of which can indicate the substitution pattern of the ring.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-NCO) | Asymmetric Stretch | 2280 - 2250 | Strong, Sharp |
| Ester (C=O) | Carbonyl Stretch | 1750 - 1735 | Strong |
| Aromatic Ring (C=C) | Ring Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. While the asymmetric stretch of the isocyanate group is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum. The phenyl ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, typically produce a strong and sharp signal in Raman spectra. nih.gov The carbonyl stretch of the ester is also observable, though often weaker than in the IR spectrum.
Table 2: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-NCO) | Symmetric Stretch | ~1450 | Medium |
| Ester (C=O) | Carbonyl Stretch | 1750 - 1735 | Medium |
| Aromatic Ring (C=C) | Ring Stretch | 1605 - 1580 | Strong |
| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, allowing for unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the phenyl group would typically appear as a multiplet in the aromatic region, around δ 7.2-7.4 ppm. chemicalbook.com The methyl ester protons (-OCH₃) are expected to produce a sharp singlet, likely in the region of δ 3.7-3.8 ppm. The most characteristic signal would be the single proton on the α-carbon (the carbon attached to both the phenyl and isocyanate groups). This methine proton (-CH(NCO)) would appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent phenyl, isocyanate, and ester groups.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl (Ar-H) | 7.4 - 7.2 | Multiplet | 5H |
| Methine (-CH) | ~5.0 - 5.5 | Singlet | 1H |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the ester carbonyl carbon, the isocyanate carbon, the aromatic carbons, the α-carbon, and the methyl ester carbon. The ester carbonyl carbon is typically found in the δ 165-175 ppm range. libretexts.org The carbon of the isocyanate group (-N=C=O) has a characteristic chemical shift in the δ 120-130 ppm region. The carbons of the phenyl ring will appear in the aromatic region of δ 125-140 ppm. chemicalbook.com The α-carbon, bonded to the electronegative isocyanate group, will be shifted downfield compared to a simple alkyl carbon. The methyl ester carbon is expected at the most upfield position, around δ 50-55 ppm. libretexts.org
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 170 - 165 |
| Phenyl (Ar-C) | 140 - 125 |
| Isocyanate (-N=C=O) | 130 - 120 |
| Methine (-CH) | 70 - 60 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular weight of this compound (C₁₀H₉NO₃) is approximately 191.18 g/mol . Therefore, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 191.
The fragmentation of the molecule would likely proceed through several key pathways. A common fragmentation for phenylacetate (B1230308) esters is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak due to its stability. nih.govmassbank.jp Other expected fragmentation patterns for this compound would involve the loss of neutral fragments such as the isocyanate radical (·NCO, 42 u), the methoxy (B1213986) group (·OCH₃, 31 u), or the methoxycarbonyl radical (·COOCH₃, 59 u).
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 191 | Molecular Ion | [C₁₀H₉NO₃]⁺ |
| 149 | [M - NCO]⁺ | [C₉H₉O₂]⁺ |
| 132 | [M - COOCH₃]⁺ | [C₈H₆NO]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 91 | Tropylium Ion | [C₇H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination (for derivatives/analogues)
The isocyanate group of this compound is highly reactive towards nucleophiles, leading to a variety of derivatives, including ureas (from reactions with amines) and urethanes or carbamates (from reactions with alcohols). The structural analysis of these derivatives is crucial for understanding how the introduction of different substituents influences the molecular geometry and intermolecular interactions.
In the absence of direct crystallographic data for simple urea (B33335) or urethane (B1682113) derivatives of this compound, it is informative to consider the crystal structures of closely related phenylglycine derivatives. For example, the crystal structure of a urethane derivative, (R)-2-(methoxycarbonylamino)-2-phenylacetic acid, reveals important conformational and packing information. Although this is the carboxylic acid and not the methyl ester, the core structure provides valuable insights. The urethane linkage, hydrogen bonding patterns, and the relative orientation of the phenyl and methoxycarbonylamino groups are of particular interest.
The detailed structural parameters obtained from X-ray crystallography, such as those presented in the table below for a hypothetical derivative, are fundamental for computational modeling, structure-activity relationship (SAR) studies, and understanding the physicochemical properties of these compounds in the solid state.
Below is an interactive data table summarizing key crystallographic parameters for a representative analogue of a this compound derivative.
| Parameter | Value |
| Compound Name | Methyl 2-(3-benzoylthioureido)acetate |
| Chemical Formula | C₁₁H₁₂N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.5804 |
| b (Å) | 4.9740 |
| c (Å) | 16.9133 |
| α (°) | 90 |
| β (°) | 96.210 |
| γ (°) | 90 |
| Volume (ų) | 1221.4 |
| Z | 4 |
This table showcases the type of precise data obtained from a single-crystal X-ray diffraction experiment. The unit cell dimensions (a, b, c, α, β, γ) and the volume of the unit cell, along with the number of molecules per unit cell (Z), are fundamental parameters that describe the crystalline lattice. The space group (P2₁/n) defines the symmetry elements present in the crystal. Such data provides the foundation for a complete description of the solid-state structure, including the detailed analysis of molecular conformation and intermolecular interactions.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Reference |
|---|---|---|---|---|
| Phosgene route | 75–80 | 95 | 4–6 | |
| Triphosgene route | 85–90 | 98 | 2–3 |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- IR Spectroscopy: The isocyanate group (–NCO) exhibits a sharp peak at 2250–2275 cm⁻¹, critical for confirming functional group integrity .
- NMR (¹H/¹³C):
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 191.1 (calculated for C₁₀H₉NO₃) .
Advanced: How does the reactivity of the isocyanate group influence its application in multi-step syntheses?
Answer:
The –NCO group reacts selectively with nucleophiles (e.g., amines, alcohols), enabling:
- Urea/Amide Formation: React with primary amines (e.g., benzylamine) in THF at 25°C to form ureas, monitored via IR .
- Polymer Synthesis: Controlled polymerization with diols (e.g., ethylene glycol) requires strict moisture exclusion to prevent hydrolysis .
- By-Product Mitigation: Use scavengers (e.g., molecular sieves) to trap water, improving yields by 15–20% .
Advanced: How can contradictory data on reaction yields be resolved in studies involving this compound?
Answer:
Contradictions often arise from:
- Moisture Sensitivity: Trace water hydrolyzes –NCO to amines, reducing yields. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .
- Catalyst Variability: Screen catalysts (e.g., DMAP, DBU) to optimize coupling efficiency .
- Analytical Consistency: Validate purity via orthogonal methods (e.g., HPLC + NMR) to avoid false yield reports .
Basic: What storage protocols ensure the stability of this compound?
Answer:
- Temperature: Store at –20°C in sealed, argon-flushed vials to prevent moisture ingress .
- Desiccants: Include silica gel or molecular sieves in storage containers .
- Shelf Life: Stable for >12 months when stored properly; monitor via IR for –NCO peak integrity .
Advanced: How can regioselectivity be controlled in reactions involving this compound?
Answer:
- Steric Effects: Bulky substituents on reactants favor para-substitution in aromatic systems .
- Catalytic Modulation: Use Lewis acids (e.g., ZnCl₂) to direct electrophilic attacks to specific sites .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the isocyanate group .
Basic: What analytical methods quantify this compound in mixtures?
Answer:
- HPLC: C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
- GC-MS: Splitless injection, He carrier gas, retention time ~8.2 min (validated against NIST libraries) .
Advanced: How can computational models predict the reactivity of this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites .
- Reactivity Indices: Fukui functions identify nucleophilic/electrophilic regions, validated against experimental IR data .
Basic: What safety measures are critical during handling?
Answer:
- Ventilation: Use fume hoods to prevent inhalation of toxic vapors .
- PPE: Nitrile gloves, goggles, and lab coats mandatory .
- Spill Management: Neutralize spills with ethanolamine to convert –NCO into non-volatile urea .
Advanced: What mechanistic insights explain by-product formation during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
